![molecular formula C22H17N3O5S B2433800 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632307-44-9](/img/structure/B2433800.png)
1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (referred to as Compound A) is a novel compound that incorporates a chromeno-pyrrole structure with a thiadiazole moiety. This unique combination suggests potential biological activities that merit investigation.
Synthesis and Characterization
Compound A has been synthesized through multi-step reactions involving the condensation of various precursors. The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of the chromeno-pyrrole framework. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, derivatives similar to Compound A have shown significant antiproliferative effects against various cancer cell lines. A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation . These findings suggest that Compound A may also possess similar anticancer properties due to its structural analogies.
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies indicate that these compounds can interact with key proteins involved in cell cycle regulation and apoptosis pathways. For instance, a correlation between structural features and binding affinities with target proteins has been established, suggesting that modifications in the thiadiazole or chromeno-pyrrole moieties could enhance biological activity .
Enzyme Inhibition
Additionally, compounds related to Compound A have demonstrated inhibitory effects on enzymes such as α-glucosidase and monoamine oxidases (MAO). For example, certain derivatives showed IC50 values ranging from 6.70 mM to 13.88 mM against α-glucosidase . This enzyme inhibition is particularly relevant for developing treatments for diabetes and other metabolic disorders.
Case Study 1: Antiproliferative Effects
In a comparative study involving various thiadiazole derivatives, Compound A was tested alongside known anticancer agents. The results indicated that while some derivatives exhibited superior activity, Compound A's unique structure provided a foundation for further optimization. The study emphasized the need for in vivo testing to validate these findings.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of Compound A compared to its analogs. The findings revealed that modifications in the linker between the thiadiazole and chromeno-pyrrole significantly influenced inhibitory potency against α-glucosidase and MAO. This highlights the importance of structural diversity in enhancing biological activity.
Data Tables
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential activity against various bacterial strains. In vitro studies have shown that compounds containing similar structures can inhibit the growth of both gram-positive and gram-negative bacteria effectively .
Anticancer Properties
The chromeno-pyrrole scaffold is known for its anticancer potential. Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) warrant further investigation .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This makes it a candidate for developing anti-inflammatory drugs .
Case Studies
Several studies have explored the applications of compounds related to or derived from 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-11-4-6-14-13(8-11)19(26)17-18(12-5-7-15(28-2)16(9-12)29-3)25(21(27)20(17)30-14)22-24-23-10-31-22/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXIJHAFXDOPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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